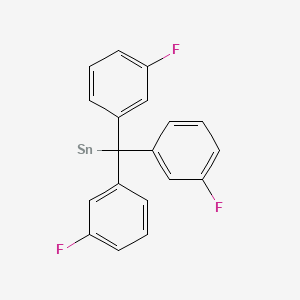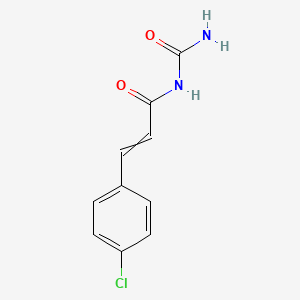
(4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate is a chemical compound known for its unique structure and properties It consists of a 4-nitrophenyl group attached to a methyl group, which is further connected to a 4-nitrobenzene-1-carbodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate typically involves the reaction of 4-nitrobenzyl chloride with potassium 4-nitrobenzenecarbodithioate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
Reduction: Formation of (4-aminophenyl)methyl 4-aminobenzene-1-carbodithioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
Applications De Recherche Scientifique
(4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Nitrophenyl)methyl 4-nitrobenzoate
- (4-Nitrophenyl)methyl 4-nitrobenzamide
- (4-Nitrophenyl)methyl 4-nitrobenzenesulfonate
Uniqueness
(4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
63365-55-9 |
|---|---|
Formule moléculaire |
C14H10N2O4S2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl 4-nitrobenzenecarbodithioate |
InChI |
InChI=1S/C14H10N2O4S2/c17-15(18)12-5-1-10(2-6-12)9-22-14(21)11-3-7-13(8-4-11)16(19)20/h1-8H,9H2 |
Clé InChI |
DJGKURFLVVDWOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC(=S)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



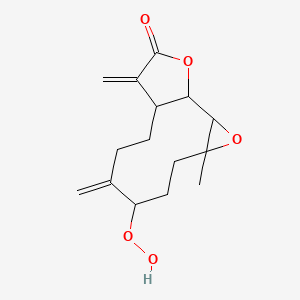

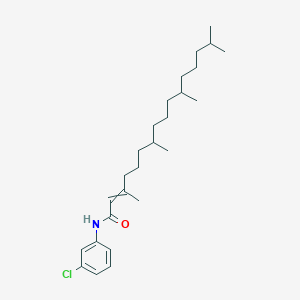
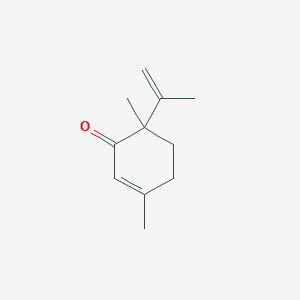
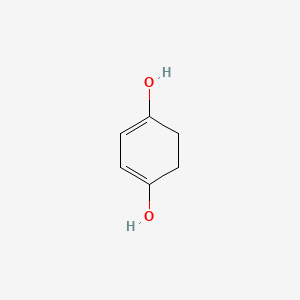
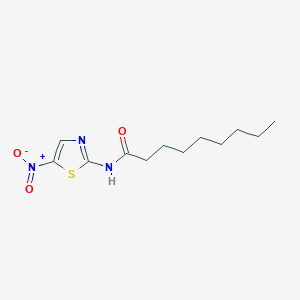
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)

